molecular formula C6H13BrMg B1613472 3-Hexylmagnesium bromide CAS No. 68941-76-4

3-Hexylmagnesium bromide

Cat. No.: B1613472
CAS No.: 68941-76-4
M. Wt: 189.38 g/mol
InChI Key: CYPLKVAUUZBVIC-UHFFFAOYSA-M
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Description

3-Hexylmagnesium bromide, also known as n-hexylmagnesium bromide, is an organomagnesium compound widely used in organic synthesis. It is a Grignard reagent, characterized by the presence of a hexyl group bonded to magnesium and bromine. This compound is typically utilized in the formation of carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hexylmagnesium bromide is commonly prepared by reacting magnesium turnings with 1-bromohexane in an anhydrous diethyl ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air .

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors equipped with efficient stirring and temperature control systems to ensure the complete conversion of magnesium and 1-bromohexane to the desired Grignard reagent. The product is then purified and stored under an inert atmosphere to maintain its reactivity .

Chemical Reactions Analysis

Types of Reactions: 3-Hexylmagnesium bromide undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hexylmagnesium bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Methylmagnesium bromide
  • Ethylmagnesium bromide
  • Octylmagnesium bromide
  • Phenylmagnesium bromide

Comparison: 3-Hexylmagnesium bromide is unique due to its hexyl group, which provides different steric and electronic properties compared to other Grignard reagents. This uniqueness allows it to be used in specific synthetic applications where other Grignard reagents may not be as effective .

Properties

IUPAC Name

magnesium;hexane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13.BrH.Mg/c1-3-5-6-4-2;;/h5H,3-4,6H2,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPLKVAUUZBVIC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[CH-]CC.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hexylmagnesium bromide
Reactant of Route 2
3-Hexylmagnesium bromide
Reactant of Route 3
3-Hexylmagnesium bromide
Reactant of Route 4
3-Hexylmagnesium bromide
Reactant of Route 5
3-Hexylmagnesium bromide
Reactant of Route 6
3-Hexylmagnesium bromide

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